Cas no 402-51-7 (Bromo[4-(trifluoromethyl)phenyl]magnesium)

Bromo[4-(trifluoromethyl)phenyl]magnesium is a Grignard reagent commonly used in organic synthesis for the introduction of the 4-(trifluoromethyl)phenyl group. This organomagnesium compound is highly reactive, enabling efficient carbon-carbon bond formation in reactions such as nucleophilic additions and cross-couplings. Its trifluoromethyl-substituted aromatic moiety enhances the electron-withdrawing properties of the resulting products, making it valuable in pharmaceuticals, agrochemicals, and materials science. Typically supplied as a solution in THF or diethyl ether, it requires handling under inert conditions due to its sensitivity to moisture and air. The reagent offers precise functionalization capabilities, particularly in constructing complex molecules with trifluoromethylphenyl motifs. Careful storage and handling are essential to maintain reactivity.
Bromo[4-(trifluoromethyl)phenyl]magnesium structure
402-51-7 structure
商品名:Bromo[4-(trifluoromethyl)phenyl]magnesium
CAS番号:402-51-7
MF:C7H4F3MgBr
メガワット:249.31086
MDL:MFCD00672011
CID:1512405
PubChem ID:11010353

Bromo[4-(trifluoromethyl)phenyl]magnesium 化学的及び物理的性質

名前と識別子

    • Bromo[4-(trifluoromethyl)phenyl]magnesium
    • [4-(trifluoromethyl)phenyl]magnesium bromide
    • 4-(trifluoromethyl)phenylmagnesium bromide
    • methyl p-(trifluoromethyl)benzoate
    • 4-CF3-C6H4-CO2Me
    • methyl-4-(trifluoromethyl)benzoate
    • (4-(trifluoromethyl)phenyl)magnesium bromide
    • methyl 4-trifluoromethylbenzoate
    • 4-trifluoromethyl-benzoic acid methyl ester
    • (p-trifluoromethylphenyl)magnesium bromide
    • AG-E-96723
    • methyl 4-(trifluoromethyl)-1-benzoate
    • (4-trifluoromethylphenyl)magnesium bromide
    • 4-CF3PhMgBr
    • 4-trifluoromethylbenzoic acid methyl ester
    • 4-(Trifluoromethyl)benzoic Acid Methyl Ester
    • Methyl-4-trifluoromethylbenzoate
    • SBB063996
    • &lt
    • 4-(trifluoromethyl)phenyl&gt
    • magnesium bromide
    • 4-trifluoromethyl-phenylmagnesium bromide
    • (4-(Trifluoromethyl)phenyl)magnesium bromide, 0.50 M in THF
    • 4-trifluoromethylphenylmagnesium bromide
    • (4-(Trifluoromethyl)phenyl)magnesium bromide, 0.50 M in 2-MeTHF
    • (4-(Trifluoromethyl)phenyl)magnesium bromide, 0.25 M in THF
    • (4-(Trifluoromethyl)phenyl)magnesium bromide (1M solution in Diethyl ether)
    • SCHEMBL624840
    • DTXSID801271735
    • 402-51-7
    • IPMRFNJFZBOIKO-UHFFFAOYSA-M
    • 4-(trifluormethyl)-phenylmagnesium bromide
    • p-Trifluormethyl-phenyl-magnesiumbromid
    • magnesium;trifluoromethylbenzene;bromide
    • 4-(trifluoro-methyl)phenylmagnesium bromide
    • 4-TRIFLUOROMETHYLPHENYLMAGNESIUMBROMIDE
    • bromo[4-(trifluoro-methyl)phenyl]magnesium
    • MDL: MFCD00672011
    • インチ: InChI=1S/C7H4F3.BrH.Mg/c8-7(9,10)6-4-2-1-3-5-6;;/h2-5H;1H;/q;;+1/p-1
    • InChIKey: IPMRFNJFZBOIKO-UHFFFAOYSA-M
    • ほほえんだ: C=1=CC=C([CH]C1)C(F)(F)F.[Br-].[Mg+]

計算された属性

  • せいみつぶんしりょう: 247.93000
  • どういたいしつりょう: 247.92989g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 0
  • 重原子数: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 199
  • 共有結合ユニット数: 3
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 0Ų

じっけんとくせい

  • ふってん: 156.5°C
  • PSA: 0.00000
  • LogP: -0.59170

Bromo[4-(trifluoromethyl)phenyl]magnesium 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB430746-100 ml
[4-(Trifluoromethyl)phenyl]magnesium bromide, 0.5 M in diethyl ether; .
402-51-7
100 ml
€602.60 2023-09-04
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T30380-100ml
Bromo[4-(trifluoromethyl)phenyl]magnesium
402-51-7
100ml
¥1278.0 2021-09-07
abcr
AB430746-50 ml
[4-(Trifluoromethyl)phenyl]magnesium bromide, 0.5 M in diethyl ether; .
402-51-7
50 ml
€364.80 2023-09-04
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd.
CB21725-1g
Bromo[4-(trifluoromethyl)phenyl]magnesium
402-51-7 97%
1g
0.00 2021-07-04

Bromo[4-(trifluoromethyl)phenyl]magnesium 関連文献

Bromo[4-(trifluoromethyl)phenyl]magnesiumに関する追加情報

Bromo[4-(trifluoromethyl)phenyl]magnesium: A Comprehensive Overview

Bromo[4-(trifluoromethyl)phenyl]magnesium, also known by its CAS number 402-51-7, is a highly reactive organomagnesium compound that has garnered significant attention in the field of organic synthesis. This compound is a member of the Grignard reagents family, which are widely used in the construction of carbon-carbon bonds. The structure of Bromo[4-(trifluoromethyl)phenyl]magnesium consists of a magnesium atom bonded to a bromine atom and a phenyl ring substituted with a trifluoromethyl group. The trifluoromethyl substituent introduces unique electronic and steric properties, making this compound particularly valuable in various synthetic applications.

The synthesis of Bromo[4-(trifluoromethyl)phenyl]magnesium typically involves the reaction of bromobenzene derivatives with magnesium metal in an ether solvent. Recent advancements in this area have focused on optimizing the reaction conditions to enhance yield and stability. For instance, studies have shown that the use of polar aprotic solvents or the addition of catalytic amounts of Lewis acids can significantly improve the reactivity of magnesium metal, leading to more efficient formation of the Grignard reagent.

One of the most notable applications of Bromo[4-(trifluoromethyl)phenyl]magnesium is in the synthesis of complex aromatic compounds. The trifluoromethyl group acts as an electron-withdrawing substituent, which can direct subsequent electrophilic substitutions to specific positions on the aromatic ring. This property has been exploited in the construction of heterocyclic compounds, such as pyridines and quinolines, which are important building blocks in pharmaceutical chemistry.

Recent research has also highlighted the potential of Bromo[4-(trifluoromethyl)phenyl]magnesium in cross-coupling reactions. For example, its use in Suzuki-Miyaura couplings has enabled the synthesis of biaryl compounds with high regioselectivity. The trifluoromethyl group not only stabilizes the intermediate but also imparts unique electronic properties to the final product, making it suitable for applications in materials science and electronics.

In addition to its synthetic applications, Bromo[4-(trifluoromethyl)phenyl]magnesium has been studied for its potential in catalytic processes. Researchers have explored its ability to act as a catalyst in various organic transformations, including reductions and oxidations. The findings suggest that this compound could serve as a versatile catalyst precursor, offering new avenues for green chemistry and sustainable synthesis.

The stability and reactivity of Bromo[4-(trifluoromethyl)phenyl]magnesium are influenced by several factors, including solvent polarity, temperature, and the presence of additives. Recent studies have demonstrated that the use of bulky ligands or stabilizing agents can significantly extend the shelf life of this compound without compromising its reactivity. These advancements have made it more practical for large-scale synthetic applications.

In conclusion, Bromo[4-(trifluoromethyl)phenyl]magnesium (CAS No. 402-51-7) is a versatile organomagnesium compound with a wide range of applications in organic synthesis. Its unique electronic properties and reactivity make it an invaluable tool for constructing complex molecules with high precision. As research continues to uncover new synthetic strategies and applications, this compound is expected to play an increasingly important role in both academic and industrial settings.

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Suzhou Senfeida Chemical Co., Ltd
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清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ